4,7-Dichloroisatin 4,7-Dichloroisatin
Brand Name: Vulcanchem
CAS No.: 18711-13-2
VCID: VC21066678
InChI: InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13)
SMILES: C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl
Molecular Formula: C8H3Cl2NO2
Molecular Weight: 216.02 g/mol

4,7-Dichloroisatin

CAS No.: 18711-13-2

Cat. No.: VC21066678

Molecular Formula: C8H3Cl2NO2

Molecular Weight: 216.02 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dichloroisatin - 18711-13-2

Specification

CAS No. 18711-13-2
Molecular Formula C8H3Cl2NO2
Molecular Weight 216.02 g/mol
IUPAC Name 4,7-dichloro-1H-indole-2,3-dione
Standard InChI InChI=1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13)
Standard InChI Key NUXYYWOWNFEMNH-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl
Canonical SMILES C1=CC(=C2C(=C1Cl)C(=O)C(=O)N2)Cl

Introduction

Chemical Structure and Properties

4,7-Dichloroisatin (CAS No. 18711-13-2) is characterized by its molecular formula C₈H₃Cl₂NO₂ and a molecular weight of 216.02 g/mol . The compound contains a bicyclic structure with an indole core featuring two chlorine atoms at positions 4 and 7, and carbonyl groups at positions 2 and 3.

Physical and Chemical Properties

4,7-Dichloroisatin presents as orange flakes or a crystalline powder with distinctive physical properties that facilitate its identification and characterization:

PropertyValueReference
Physical StateSolid (powder to crystal)
ColorOrange to light yellow
Melting Point245.0-252.0°C
Density1.643±0.06 g/cm³ (20°C, 760 Torr)
SolubilitySoluble in methanol
Storage RequirementsRoom temperature, inert atmosphere
Purity (Commercial)≥97.5% (HPLC, DSC)

Structural Identifiers

The compound can be identified using various chemical notations:

IdentifierValue
IUPAC Name4,7-dichloro-2,3-dihydro-1H-indole-2,3-dione
SMILESClC1=CC=C(Cl)C2=C1NC(=O)C2=O
InChI1S/C8H3Cl2NO2/c9-3-1-2-4(10)6-5(3)7(12)8(13)11-6/h1-2H,(H,11,12,13)
InChI KeyNUXYYWOWNFEMNH-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 4,7-Dichloroisatin involves a well-established procedure that begins with 2,5-dichloroaniline as the primary starting material. The synthetic pathway represents a significant example of heterocyclic compound preparation.

Detailed Synthesis Protocol

The following procedure outlines the synthesis of 4,7-Dichloroisatin with specific reagent quantities and reaction conditions :

  • Preparation of hydroxyliminoacetanilide intermediate:

    • Combine 2,5-dichloroaniline (1.02 g, 7.84 mmol), anhydrous sodium sulfate (8.94 g, 62.71 mmol), hydroxylamine hydrochloride (2.24 g, 31.35 mmol), and 1M hydrochloric acid (8.0 mL) in water (60 mL)

    • Add chloral hydrate (1.58 g, 9.41 mmol) at room temperature

    • Warm the mixture to 55°C and stir for 6 hours

    • Cool to room temperature, collect the precipitate by filtration, wash with water, and dry under vacuum

  • Cyclization to form 4,7-Dichloroisatin:

    • Add the intermediate in small portions to concentrated sulfuric acid (5.0 mL) preheated to 55°C

    • Maintain the reaction temperature below 58°C throughout the addition

    • Heat the dark-colored mixture to 80°C for 10 minutes

    • Cool to room temperature, pour into crushed ice, and let stand for 30 minutes

    • Collect the 4,7-Dichloroisatin by filtration, wash with water, and dry under vacuum

This synthesis method produces 4,7-Dichloroisatin in good yield and purity suitable for further applications.

SupplierCatalog NumberPurityPackage SizesPrice (2025)Reference
Thermo ScientificA14853.0398%1g, 5g$47.65 (sale price)
Sigma-Aldrich59781397%VariousNot specified

The commercial availability of high-purity 4,7-Dichloroisatin facilitates its use in research settings without the need for in-house synthesis.

ClassificationDetails
GHS PictogramGHS07 (Warning)
Hazard StatementsH302: Harmful if swallowed
H319: Causes serious eye irritation
Precautionary StatementsP264, P270, P280, P301+P312, P305+P351+P338, P337+P313
Storage Class11 - Combustible Solids

Comparison with Other Isatin Derivatives

Understanding the relationship between 4,7-Dichloroisatin and other chlorinated isatin derivatives provides context for its unique properties and potential applications:

CompoundMolecular FormulaMolecular WeightMelting PointCAS NumberReference
4,7-DichloroisatinC₈H₃Cl₂NO₂216.02245-252°C18711-13-2
7-ChloroisatinC₈H₄ClNO₂181.58187-191°C7477-63-6
4-ChloroisatinC₈H₄ClNO₂181.58258°C6344-05-4
5-ChloroisatinC₈H₄ClNO₂181.58Not specifiedNot specified

The position and number of chlorine atoms significantly influence the physical properties and biological activities of these compounds. For instance, research has demonstrated that 5-chloro isatin is more effective in reducing nitric oxide release compared to 4-chloro isatin, despite sharing similar lipophilicity characteristics .

Research Applications

4,7-Dichloroisatin and related chlorinated isatin derivatives have demonstrated significant utility across multiple research domains:

Pharmaceutical Development

Chlorinated isatin compounds serve as key intermediates in the synthesis of various pharmaceuticals :

  • Anti-cancer agents

  • Anti-inflammatory drugs

  • Antibacterial compounds

  • Central nervous system active molecules

The unique chlorinated structure of 4,7-Dichloroisatin offers advantages over similar compounds, providing enhanced reactivity and selectivity in chemical reactions .

Biological Research

These compounds have proven valuable in biological investigations :

  • Studies on cell signaling pathways

  • Investigation of disease mechanisms

  • Development of potential therapeutic targets

  • Synthesis of receptor-binding molecules

Organic Synthesis Applications

4,7-Dichloroisatin functions as a versatile building block in organic chemistry :

  • Facilitates the creation of complex heterocyclic molecules

  • Serves as an intermediate in multi-step synthetic pathways

  • Used in the development of new materials and compounds

  • Enables selective functionalization in various positions

Recent Research Findings

Recent studies have highlighted significant bioactivities of chlorinated isatin derivatives, suggesting potential applications for 4,7-Dichloroisatin:

Antioxidant Activity

A 2025 study published in the Iraqi Journal of Science investigated novel spiro azetidine and thioazetidine scaffolds incorporating 7-chloroisatin :

  • The derivatives demonstrated noteworthy to excellent antioxidant activity

  • Compounds were characterized using FTIR, HNMR, and 13CNMR techniques

  • Molecular docking studies with VEGFR-2 and ALR2 proteins showed good docking scores

  • In vitro assessments used total antioxidant capacity and DPPH scavenging activity methods

  • In vivo studies in rats demonstrated significant antioxidant potential

These findings suggest that structural modifications of chlorinated isatin compounds can lead to promising antioxidant agents, with potential therapeutic applications.

Anti-Neuroinflammatory Properties

A 2023 study evaluated the anti-neuroinflammatory activity of various isatin derivatives :

  • Chlorinated isatin compounds showed significant reduction in nitric oxide release in microglia cells

  • The position of chlorination influenced bioactivity, with 5-chloro substitution being more effective than 4-chloro

  • Cell viability studies demonstrated that some chlorinated derivatives maintained high cell viability while still exhibiting anti-neuroinflammatory effects

  • The findings suggest potential applications in developing neuroprotective agents

These research outcomes highlight the structure-activity relationships of chlorinated isatin derivatives and their potential in treating neuroinflammatory conditions.

Future Research Directions

Based on current findings, several promising research directions for 4,7-Dichloroisatin emerge:

  • Development of novel 4,7-Dichloroisatin derivatives with enhanced biological activities

  • Investigation of synergistic effects with other bioactive compounds

  • Structure-activity relationship studies to optimize pharmacological properties

  • Exploration of applications in fluorescent probes for biological imaging

  • Assessment of potential environmental applications, such as pollutant degradation

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